molecular formula C5H6N2O2 B11924846 methyl 2H-imidazole-2-carboxylate

methyl 2H-imidazole-2-carboxylate

Cat. No.: B11924846
M. Wt: 126.11 g/mol
InChI Key: FNIUBKBSUNGXHT-UHFFFAOYSA-N
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Description

Methyl 2H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is tolerant of various functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields and purity, utilizing catalysts and reaction conditions that are compatible with large-scale operations .

Chemical Reactions Analysis

Types of Reactions: Methyl 2H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under specific conditions.

    Reduction: Hydrogenation reactions to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions involving the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2H-imidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of agrochemicals, dyes, and catalysts

Mechanism of Action

The mechanism by which methyl 2H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological outcomes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Uniqueness: Methyl 2H-imidazole-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester moiety at the C-2 position allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

methyl 2H-imidazole-2-carboxylate

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3

InChI Key

FNIUBKBSUNGXHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1N=CC=N1

Origin of Product

United States

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